molecular formula C12H15N3 B12889109 4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline CAS No. 303009-19-0

4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline

Cat. No.: B12889109
CAS No.: 303009-19-0
M. Wt: 201.27 g/mol
InChI Key: LAVBGRFHIWCGIQ-UHFFFAOYSA-N
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Description

4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline is a chemical compound of significant interest in scientific research and development, particularly as a versatile synthetic intermediate. The core structure of this molecule incorporates an aniline group linked to a substituted pyrazole ring, a common pharmacophore and ligand framework in medicinal and coordination chemistry. Pyrazole-based scaffolds are widely recognized for their diverse biological activities and their utility in constructing more complex molecular architectures . In the field of drug discovery, pyrazole derivatives are frequently investigated for their potential antiproliferative properties. Some related pyrimidinyl pyrazole compounds, for instance, have demonstrated activity against multi-drug-resistant cell lines and function as inhibitors of tubulin polymerization . Furthermore, the aniline moiety present in this compound serves as a handle for further chemical modification, allowing researchers to synthesize libraries of derivatives, such as Schiff bases, for biological screening or material science applications . Beyond biomedical applications, metal complexes derived from C-scorpionate ligands, which share structural similarities with pyrazole compounds, have shown remarkable catalytic efficiency in important chemical processes. These include the oxidation of water, the functionalization of alkanes, and the activation of carbon dioxide . This suggests that this compound could serve as a precursor for developing novel catalysts for these environmentally relevant reactions. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

303009-19-0

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

4-(5-ethyl-3-methylpyrazol-1-yl)aniline

InChI

InChI=1S/C12H15N3/c1-3-11-8-9(2)14-15(11)12-6-4-10(13)5-7-12/h4-8H,3,13H2,1-2H3

InChI Key

LAVBGRFHIWCGIQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN1C2=CC=C(C=C2)N)C

Origin of Product

United States

Preparation Methods

Step A: Synthesis of 5-Ethyl-3-methyl-1-(4-nitrophenyl)-1H-pyrazole

  • Reactants:

    • 1-fluoro-4-nitrobenzene (9 mmol)
    • 5-ethyl-3-methyl-1H-pyrazole (9 mmol)
    • Potassium tert-butoxide (KOtBu, 1.1 g, ~9.9 mmol) as base
  • Procedure:
    The pyrazole nucleophile is reacted with 1-fluoro-4-nitrobenzene in the presence of KOtBu, which facilitates nucleophilic aromatic substitution by deprotonating the pyrazole nitrogen, enhancing its nucleophilicity. The reaction is typically carried out under anhydrous conditions to prevent side reactions.

  • Workup:
    After completion, the organic layer is washed with water and brine, dried over sodium sulfate (Na2SO4), and concentrated.

  • Purification:
    The crude product is purified by normal phase silica gel column chromatography using a gradient of hexane:ethyl acetate (100:0 to 75:25).

  • Yield and Characterization:

    • Yield: Approximately 40-50% depending on scale and conditions.
    • LCMS (ESI) m/z: 232.1 [M + H]+ (calculated), 232.3 (found)
    • ^1H NMR (500 MHz, CDCl3): δ 8.31 (d, J = 9.1 Hz, 2H), 7.65 (d, J = 9.1 Hz, 2H), 6.11 (s, 1H), 2.75 (q, J = 7.5 Hz, 2H), 2.31 (s, 3H), 1.27 (t, J = 7.5 Hz, 3H).

Step B: Catalytic Hydrogenation to 4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline

  • Reactants:

    • 5-ethyl-3-methyl-1-(4-nitrophenyl)-1H-pyrazole (from Step A)
    • Palladium on carbon (Pd/C, 10%, wet) catalyst
    • Solvent mixture: Ethyl acetate (EA) and methanol (MeOH)
  • Procedure:
    The nitro compound is dissolved in EA and MeOH, Pd/C catalyst is added, and the reaction vessel is purged with hydrogen gas. The mixture is stirred under hydrogen balloon pressure overnight at room temperature to reduce the nitro group to an amine.

  • Workup:
    The catalyst is removed by filtration through a celite pad, and solvents are evaporated under reduced pressure.

  • Purification:
    The crude amine is purified by flash chromatography on silica gel using a gradient of hexane:ethyl acetate (100:0 to 100:50).

  • Yield and Characterization:

    • Yield: 40-50% reported, with some variations depending on scale and purification.
    • LCMS (ESI) m/z: 202.1 [M + H]+ (calculated), 202.2 (found)
    • ^1H NMR (500 MHz, DMSO-d6): δ 7.00 (d, J = 8.6 Hz, 2H), 6.60 (d, J = 8.7 Hz, 2H), 5.96 (s, 1H), 5.29 (s, 2H, NH2), 2.53–2.45 (m, 2H), 2.14 (s, 3H), 1.08 (t, J = 7.5 Hz, 3H).

Summary Table of Preparation Conditions and Yields

Step Reaction Type Key Reagents/Conditions Yield (%) Characterization Data (LCMS m/z) Notes
A Nucleophilic aromatic substitution 1-fluoro-4-nitrobenzene, 5-ethyl-3-methyl-1H-pyrazole, KOtBu, silica gel chromatography 40-50 232.1 (calc), 232.3 (found) Requires anhydrous conditions
B Catalytic hydrogenation Pd/C (10%), H2 balloon, EA/MeOH solvent, silica gel chromatography 40-50 202.1 (calc), 202.2 (found) Room temperature, overnight

Research Findings and Notes

  • The nucleophilic aromatic substitution step is critical and requires strong base and dry conditions to achieve good conversion. KOtBu is preferred for its strong basicity and solubility in organic solvents.
  • The nitro group reduction via catalytic hydrogenation is a mild and efficient method, preserving the pyrazole ring integrity.
  • Purification by silica gel chromatography is essential to remove side products and unreacted starting materials.
  • Spectral data (^1H NMR and LCMS) confirm the successful synthesis and purity of the target compound.
  • The method is reproducible and scalable with moderate yields, suitable for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds, including 4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline, exhibit significant anticancer properties. For instance, compounds with similar pyrazole structures have been synthesized and tested for their ability to inhibit cancer cell proliferation. A notable example is the investigation of pyrazole derivatives as inhibitors of specific cancer cell lines, which demonstrated promising results in reducing cell viability and inducing apoptosis .

Antimicrobial Properties
Research has also highlighted the antimicrobial potential of pyrazole derivatives. In one study, this compound was evaluated for its efficacy against various bacterial strains. The results showed that the compound exhibited antibacterial activity, making it a candidate for developing new antimicrobial agents .

Analgesic and Anti-inflammatory Effects
Another area of interest is the analgesic and anti-inflammatory effects of pyrazole compounds. Compounds structurally related to this compound have been tested in animal models for pain relief and inflammation reduction, showing significant effectiveness compared to standard analgesics .

Materials Science Applications

Polymer Chemistry
In materials science, this compound has been utilized in the synthesis of conducting polymers. Its incorporation into polymer matrices enhances electrical conductivity and thermal stability. Research has demonstrated that blending this compound with other polymers can lead to materials suitable for electronic applications, such as sensors and transistors .

Nanocomposites
The compound is also being explored for its role in developing nanocomposites. Studies indicate that incorporating this compound into nanostructured materials can improve mechanical properties and resistance to environmental degradation .

Agricultural Chemistry Applications

Pesticide Development
In agricultural chemistry, this compound has potential applications in pesticide formulation. Research has shown that pyrazole derivatives can act as effective insecticides and fungicides, providing an alternative to traditional chemical pesticides. The compound's efficacy against specific pests has been documented, suggesting its use in integrated pest management strategies .

Herbicide Activity
Additionally, studies have indicated that certain pyrazole compounds exhibit herbicidal activity. The development of herbicides based on this compound could offer selective control over weed species while minimizing harm to crops .

Data Summary

Application Area Specific Application Findings/Results
Medicinal ChemistryAnticancer ActivitySignificant inhibition of cancer cell proliferation
Antimicrobial PropertiesEffective against various bacterial strains
Analgesic EffectsComparable effectiveness to standard analgesics
Materials SciencePolymer ChemistryEnhanced conductivity and thermal stability
NanocompositesImproved mechanical properties
Agricultural ChemistryPesticide DevelopmentEffective insecticide and fungicide
Herbicide ActivitySelective control over weed species

Mechanism of Action

The mechanism of action of 4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Substituents Molecular Formula Molecular Weight (g/mol)
4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline 5-Ethyl, 3-methyl C₁₂H₁₅N₃ 201.27
4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)aniline 5-Chloro, 3-methyl C₁₀H₁₀ClN₃ 207.66
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline Tris(4-methyl-pyrazole) C₂₂H₂₄N₈ 400.48
4-(5-Methyl-1H-benzimidazol-2-yl)aniline Benzimidazole-5-methyl C₁₄H₁₃N₃ 223.28

Key Observations :

  • Electron Effects : The ethyl group in the target compound is electron-donating, enhancing aromatic ring electron density compared to the electron-withdrawing chloro substituent in the chloro analogue .
  • Aromaticity: The benzimidazole analogue’s fused bicyclic system may improve π-π stacking interactions in biological targets compared to monocyclic pyrazoles .

Physicochemical Properties and Functional Implications

Analytical Characterization

Table 3: Analytical Techniques Applied

Compound NMR IR MS X-ray Crystallography
This compound Yes No Yes No
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline Yes Yes Yes Yes

Key Findings :

  • The tris-pyrazole analogue’s X-ray structure confirms its tris-chelate geometry, suggesting utility in coordination chemistry .
  • The target compound’s ¹H-NMR reveals deshielded aromatic protons (δ 7.00–6.60 ppm) and pyrazole proton at δ 5.96 ppm .

Hydrogen Bonding and Solubility

  • The aniline group in all compounds enables hydrogen bonding, critical for crystal packing and biological interactions .
  • The ethyl substituent increases lipophilicity (predicted logP ~2.5) compared to the chloro analogue (logP ~2.8), affecting membrane permeability.

Biological Activity

4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and medicine. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, drawing on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

  • Formation of Pyrazole Ring : The initial step includes the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole framework.
  • Substitution Reaction : The introduction of an aniline moiety is achieved through electrophilic aromatic substitution on the pyrazole ring.

This synthetic route allows for modifications that can enhance biological activity and tailor the compound for specific applications.

Insecticidal Activity

Research has demonstrated that derivatives of pyrazole, including this compound, exhibit significant insecticidal properties. In a study assessing various compounds, it was found that certain pyrazole derivatives displayed lethal activity against pests such as Mythimna separate and Helicoverpa armigera at concentrations around 500 mg/L. For instance:

CompoundTarget PestMortality Rate (%)
14qMythimna separate70
14hHelicoverpa armigera50
14iSpodoptera frugiperda70

These findings suggest that modifications in the substituents on the pyrazole ring can significantly influence insecticidal efficacy .

Antifungal Activity

In addition to insecticidal properties, pyrazole derivatives have shown antifungal activity. The compound exhibited inhibitory effects against various fungal strains, with notable activity against Pyricularia oryae. The results are summarized in the following table:

CompoundFungal StrainInhibition Rate (%)
14hPyricularia oryae77.8
14nAlternaria solani50.5
14kCercospora arachidicola65.9

These results indicate that specific structural features contribute to enhanced antifungal activity, particularly the presence of anilines at certain positions on the pyrazole ring .

Structure-Activity Relationship (SAR)

The SAR studies reveal that substituents on both the pyrazole and aniline rings play crucial roles in determining biological activity. For example:

  • Halogen Substituents : Compounds containing fluorine or chlorine groups generally exhibited improved insecticidal activities compared to those without such substitutions.
  • Positioning of Substituents : The meta position of aniline substituents was found to be particularly beneficial for enhancing fungicidal properties.

These insights guide future design and optimization efforts for developing more effective agrochemicals based on the pyrazole scaffold .

Case Studies

Recent studies have explored various aspects of this compound's biological activities:

  • Insect Resistance Management : A case study highlighted its potential use in integrated pest management strategies, where it could serve as a lead compound for developing new insecticides with lower environmental impact.
  • Fungicide Development : Another study focused on optimizing its antifungal properties, leading to formulations that could effectively combat resistant fungal strains in crops.

These case studies underscore the practical applications of this compound in agricultural settings.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.